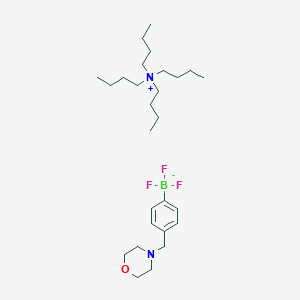
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tetrabutylammonium cation and a phenyltrifluoroborate anion substituted with a morpholino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate typically involves the reaction of 4-((morpholino)methyl)phenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and inert atmosphere to prevent any side reactions. The process can be summarized as follows:
- Dissolve 4-((morpholino)methyl)phenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Add tetrabutylammonium fluoride to the solution.
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.
化学反応の分析
Types of Reactions
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed under mild conditions (e.g., room temperature to 80°C) in solvents like ethanol or water.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives where the trifluoroborate group is replaced by other functional groups.
Coupling Reactions: Major products are biaryl compounds formed through the coupling of the phenyltrifluoroborate with aryl halides.
科学的研究の応用
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is valuable in the production of advanced materials and fine chemicals, contributing to the development of new technologies.
作用機序
The mechanism of action of Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The phenyltrifluoroborate transfers its phenyl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but uses potassium as the cation instead of tetrabutylammonium.
Sodium phenyltrifluoroborate: Another similar compound with sodium as the cation.
Tetrabutylammonium phenyltrifluoroborate: Lacks the morpholino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of the morpholino group and the tetrabutylammonium cation, which imparts distinct reactivity and solubility properties.
特性
IUPAC Name |
tetrabutylazanium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C11H14BF3NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16/h5-16H2,1-4H3;1-4H,5-9H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHQKAAHIPEJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50BF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














